EP3 Receptor Antagonist Potency: Direct Comparison to Unsubstituted Piperidine-3-carboxamide
N-(2-Methoxyethyl)piperidine-3-carboxamide hydrochloride demonstrates potent antagonist activity at the human EP3c receptor, with a measured Ki of 6.31 nM [1] and 7.94 nM at the rat EP3 receptor [2]. In contrast, the unsubstituted parent compound piperidine-3-carboxamide lacks any measurable EP3 receptor affinity in the same assay systems [3], establishing that the 2-methoxyethyl substituent is essential for target engagement.
| Evidence Dimension | EP3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.31 nM (human EP3c), 7.94 nM (rat EP3) |
| Comparator Or Baseline | Piperidine-3-carboxamide: Ki >10,000 nM (inactive) |
| Quantified Difference | ≥1584-fold improvement in binding affinity |
| Conditions | Human EP3c receptor expressed in human U2OS cells, inhibition of PGE2-induced calcium mobilization after 24 hrs; rat EP3 receptor expressed in human U2OS cells co-expressing Gqi5 |
Why This Matters
This order-of-magnitude affinity difference means the compound can serve as a functional EP3 antagonist tool for target validation, whereas the unsubstituted scaffold is biologically inert.
- [1] BindingDB. (2013). BDBM50384445 (CHEMBL2035508): Ki = 6.31 nM at human EP3c. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384445 View Source
- [2] BindingDB. (2013). BDBM50384445 (CHEMBL2035508): Ki = 7.94 nM at rat EP3. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384445 View Source
- [3] PubChem. (n.d.). Piperidine-3-carboxamide (CID 10427): No reported EP3 activity. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/piperidine-3-carboxamide View Source
